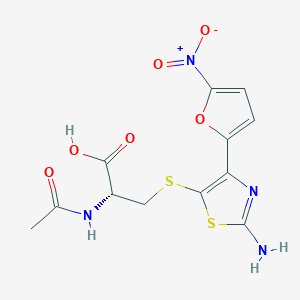

(R)-2-Acetamido-3-((2-amino-4-(5-nitrofuran-2-yl)thiazol-5-yl)thio)propanoic acid

Description

Properties

Molecular Formula |

C12H12N4O6S2 |

|---|---|

Molecular Weight |

372.4 g/mol |

IUPAC Name |

(2R)-2-acetamido-3-[[2-amino-4-(5-nitrofuran-2-yl)-1,3-thiazol-5-yl]sulfanyl]propanoic acid |

InChI |

InChI=1S/C12H12N4O6S2/c1-5(17)14-6(10(18)19)4-23-11-9(15-12(13)24-11)7-2-3-8(22-7)16(20)21/h2-3,6H,4H2,1H3,(H2,13,15)(H,14,17)(H,18,19)/t6-/m0/s1 |

InChI Key |

RKJHCUHPROCAHQ-LURJTMIESA-N |

Isomeric SMILES |

CC(=O)N[C@@H](CSC1=C(N=C(S1)N)C2=CC=C(O2)[N+](=O)[O-])C(=O)O |

Canonical SMILES |

CC(=O)NC(CSC1=C(N=C(S1)N)C2=CC=C(O2)[N+](=O)[O-])C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Acetamido-3-((2-amino-4-(5-nitrofuran-2-yl)thiazol-5-yl)thio)propanoic acid typically involves multiple steps, starting with the preparation of the thiazole ring and the nitrofuran moiety. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include thioamides, nitrofurans, and acylating agents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability. Purification methods like crystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

®-2-Acetamido-3-((2-amino-4-(5-nitrofuran-2-yl)thiazol-5-yl)thio)propanoic acid can undergo various chemical reactions, including:

Oxidation: The nitrofuran moiety can be oxidized to form different derivatives.

Reduction: Reduction of the nitro group can yield amino derivatives.

Substitution: The thiazole ring can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrofuran moiety can yield nitroso or nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

Pharmacological Applications

1.1 Antimicrobial Activity

The compound has shown promising antimicrobial properties, particularly against various bacterial strains. The presence of the nitrofuran moiety is known to enhance the antibacterial activity of compounds, making them effective against resistant strains. Research indicates that derivatives of nitrofuran exhibit potent activity against Gram-positive and Gram-negative bacteria, which is crucial in the development of new antibiotics.

| Compound | Activity | Target Bacteria |

|---|---|---|

| (R)-2-Acetamido-3-((2-amino-4-(5-nitrofuran-2-yl)thiazol-5-yl)thio)propanoic acid | Antibacterial | E. coli, S. aureus |

1.2 Inhibition of Protein Tyrosine Phosphatases

Recent studies have identified that compounds similar to this compound can act as inhibitors of protein tyrosine phosphatases (PTPs), particularly PTP1B. This inhibition has implications in diabetes and obesity treatment as PTP1B plays a role in insulin signaling.

Biochemical Research

2.1 Modulation of Enzyme Activity

The compound's structural characteristics allow it to interact with various enzymes, potentially modulating their activities. For instance, its thiazole and nitrofuran components may influence enzyme kinetics and stability, making it a valuable tool for studying enzyme mechanisms.

Case Study: Enzyme Inhibition

A study demonstrated that similar thiazole derivatives inhibited certain kinases involved in cancer progression, suggesting that this compound could be explored for cancer therapeutic applications.

Neuroprotective Effects

Emerging research highlights the potential neuroprotective effects of compounds containing the thiazole and nitrofuran structures. These compounds may exert protective effects against neurodegenerative diseases by modulating pathways associated with oxidative stress and inflammation.

| Mechanism | Effect |

|---|---|

| Antioxidant Activity | Reduces oxidative stress in neuronal cells |

| NMDA Receptor Modulation | Potentially protects against excitotoxicity |

Future Directions and Research Opportunities

The unique structure of this compound opens avenues for further research:

- Drug Development : Investigating its efficacy as a lead compound for new antibiotics or anticancer agents.

- Mechanistic Studies : Exploring its interactions at the molecular level to understand its pharmacodynamics better.

- Clinical Trials : Conducting trials to assess safety and efficacy in human subjects for various therapeutic applications.

Mechanism of Action

The mechanism of action of ®-2-Acetamido-3-((2-amino-4-(5-nitrofuran-2-yl)thiazol-5-yl)thio)propanoic acid involves its interaction with specific molecular targets. The nitrofuran moiety can generate reactive oxygen species (ROS) that damage cellular components, leading to antimicrobial effects. The thiazole ring can interact with enzymes and proteins, disrupting their function and contributing to the compound’s biological activity.

Comparison with Similar Compounds

Structural Variations and Core Motifs

The target compound’s structure is compared to analogues in Table 1, highlighting differences in core scaffolds and substituents.

Table 1: Structural Comparison of Key Analogues

- Core Heterocycles : The target’s thiazole-thioether scaffold differs from the β-lactam core in cephalosporins () and the tetrahydro-2H-pyran in . Thiazoles are associated with diverse bioactivity, including enzyme inhibition, while β-lactams target bacterial cell walls .

- Substituents : The 5-nitrofuran group in the target may enhance redox-mediated cytotoxicity compared to phenylacetamido () or perfluoroalkyl () substituents. The acetamido group at C2 could improve solubility or binding affinity relative to esterified or salt forms (e.g., lithium salts in ).

Pharmacological and Physicochemical Properties

- Bioactivity: The nitrofuran group in the target is a known pharmacophore for antimicrobial activity, whereas phenylacetamido () or β-lactam () groups target distinct pathways (e.g., penicillin-binding proteins). Perfluoroalkyl derivatives () are chemically inert, favoring industrial over biological use .

- Solubility and Stability: The target’s free carboxylic acid may reduce solubility compared to lithium salts () but enhance bioavailability versus ester precursors (). ’s pH-sensitive formulation (pH 2.0–6.4) suggests the target’s stability could depend on protonation states of its amino and carboxylic acid groups .

Computational Insights

Such analyses might explain its interactions with biological targets compared to analogues .

Research Findings and Implications

- Nitrofuran Advantage : The 5-nitrofuran-2-yl group likely confers superior antimicrobial activity via nitroreductase-mediated DNA damage, a mechanism less prevalent in phenyl- or perfluoro-substituted analogues.

- Stereochemistry : The (R)-configuration at C2 may optimize binding to chiral enzyme pockets, as seen in ’s patented thiadiazole derivatives .

Biological Activity

(R)-2-Acetamido-3-((2-amino-4-(5-nitrofuran-2-yl)thiazol-5-yl)thio)propanoic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The compound's unique structure, featuring a nitrofuran moiety and a thiazole ring, suggests a diverse range of biological interactions.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antimicrobial Properties

Research indicates that compounds containing nitrofuran derivatives exhibit significant antibacterial activity. For instance, the nitrofuran moiety in this compound has been linked to potent activity against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis .

Table 1: Antibacterial Activity Data

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| (R)-2-Acetamido... | Staphylococcus aureus | < 1.9 μg/mL |

| (R)-2-Acetamido... | Mycobacterium tuberculosis | < 0.5 μg/mL |

The above data illustrates the compound's effectiveness in inhibiting bacterial growth, with MIC values indicating strong antibacterial properties.

Anticancer Activity

In vitro studies have shown that this compound can reduce cell viability in various cancer cell lines. For example, a study involving A549 lung cancer cells demonstrated that this compound significantly decreased cell viability compared to untreated controls .

Table 2: Anticancer Activity Data

| Compound | Cancer Cell Line | Cell Viability Reduction (%) |

|---|---|---|

| (R)-2-Acetamido... | A549 | 50% at 10 μM |

| (R)-2-Acetamido... | MCF7 | 45% at 10 μM |

These findings suggest that the compound may serve as a promising candidate for further development in cancer therapy.

The biological activity of this compound is believed to involve multiple mechanisms:

- Inhibition of Protein Synthesis : The thiazole and nitrofuran components may interfere with bacterial protein synthesis, leading to cell death.

- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways, resulting in decreased cell proliferation.

Case Studies

Recent studies have highlighted the potential of nitrofuran-based compounds in treating resistant bacterial infections and various cancers:

- Study on Mycobacterial Infections : A study indicated that derivatives similar to (R)-2-Acetamido... showed efficacy against drug-resistant strains of Mycobacterium tuberculosis, suggesting a role in combination therapy .

- Antitumor Efficacy : Research has demonstrated that compounds with similar structures exhibit selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing (R)-2-acetamido-3-((2-amino-4-(5-nitrofuran-2-yl)thiazol-5-yl)thio)propanoic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves sequential coupling of thiazole and nitrofuran moieties. For example, thiazole intermediates can be prepared via cyclization of thiourea derivatives with α-haloketones (e.g., using chloroacetic acid and sodium acetate under reflux) . Protecting groups (e.g., acetamido) are introduced early to prevent side reactions. Reaction optimization includes controlling pH, temperature (reflux conditions), and stoichiometry (1.0–1.1 equiv of reactants) . Post-synthesis, purification via recrystallization or column chromatography is critical to isolate high-purity products .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Assigns proton and carbon environments (e.g., δ 12.02 ppm for acetamido NH protons in DMSO-d6) .

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹ for the propanoic acid moiety) .

- Elemental Analysis : Validates empirical formulas (e.g., C, H, N, S percentages within ±0.4% of theoretical values) .

Q. How can researchers assess the purity of this compound during synthesis?

- Methodological Answer : Use HPLC with UV detection (λ = 254 nm) to monitor reaction progress and quantify impurities. Thin-layer chromatography (TLC) with silica gel plates and ethyl acetate/hexane eluents provides rapid purity checks. Melting point consistency (±2°C range) also serves as a preliminary indicator .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data during structural elucidation (e.g., unexpected NMR splitting patterns)?

- Methodological Answer : Contradictions may arise from tautomerism or dynamic equilibria (e.g., thiazole-thione tautomerism). Use variable-temperature NMR to observe shifting proton environments. Deuterated solvents (DMSO-d6) stabilize specific tautomers. For ambiguous signals, 2D NMR (COSY, HSQC) clarifies connectivity . Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Core Modifications : Replace the 5-nitrofuran group with bioisosteres (e.g., 5-nitrothiophene) to evaluate antimicrobial activity .

- Side-Chain Optimization : Introduce substituents at the thiazole 2-amino position (e.g., aryl groups) to modulate lipophilicity and target binding .

- In Silico Screening : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with bacterial enzymes (e.g., nitroreductases) .

Q. What in vitro assays are suitable for evaluating the compound’s antimicrobial activity, and how can contradictory bioassay results be analyzed?

- Methodological Answer :

- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution. Include nitroreductase-deficient strains to confirm nitro group-dependent activity .

- Contradiction Analysis : Discrepancies may arise from assay conditions (e.g., aerobic vs. anaerobic environments affecting nitro group activation). Use isogenic bacterial strains and standardized protocols (CLSI guidelines) to minimize variability .

Q. How can metabolic stability and nitro group reduction pathways be investigated for this compound?

- Methodological Answer :

- Liver Microsome Assays : Incubate with NADPH-supplemented human liver microsomes to identify metabolites via LC-MS/MS. Monitor nitro-to-amine reduction, a common pathway for nitrofuran derivatives .

- Electrochemical Studies : Use cyclic voltammetry to quantify reduction potentials, correlating with bacterial nitroreductase activation efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.